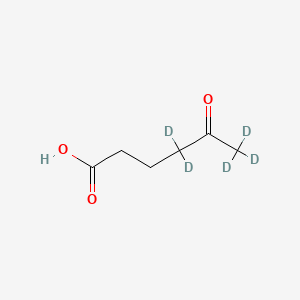
4-Acetylbutyric Acid-d5 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylbutyric Acid-d5 (Major) is a deuterated form of 4-Acetylbutyric Acid, which is a ketone body produced during the metabolism of fatty acids. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research fields, including medical, environmental, and industrial research. The molecular formula of 4-Acetylbutyric Acid-d5 is C6H5D5O3, and it has a molecular weight of 135.17 .
Preparation Methods
The synthesis of 4-Acetylbutyric Acid-d5 typically involves the incorporation of deuterium into the 4-Acetylbutyric Acid molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions. This process can be carried out using deuterated reagents and solvents . Industrial production methods may involve large-scale hydrogen-deuterium exchange reactions using specialized equipment to ensure high purity and yield of the deuterated compound .
Chemical Reactions Analysis
4-Acetylbutyric Acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the ketone group to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like chloroform, dioxane, and ethyl acetate . Major products formed from these reactions include 4-hydroxybutyric acid, 4-butyrolactone, and various substituted derivatives .
Scientific Research Applications
4-Acetylbutyric Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of chemical reactions.
Biology: The compound is used in metabolic studies to trace the pathways of fatty acid metabolism and ketone body production.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new materials and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of 4-Acetylbutyric Acid-d5 involves its incorporation into metabolic pathways where it acts as a ketone body. It is metabolized in the liver to produce energy during periods of low carbohydrate intake. The deuterium labeling allows researchers to track its metabolic fate and understand the molecular targets and pathways involved in its metabolism .
Comparison with Similar Compounds
4-Acetylbutyric Acid-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4-Acetylbutyric Acid: The non-deuterated form, which lacks the stable isotope labeling.
5-Ketohexanoic Acid: Another ketone body with a similar structure but different metabolic properties.
4-Hydroxybutyric Acid: A reduction product of 4-Acetylbutyric Acid with different chemical and biological properties.
The deuterium labeling of 4-Acetylbutyric Acid-d5 makes it particularly valuable in research applications where tracking and tracing of metabolic pathways are essential.
Properties
IUPAC Name |
4,4,6,6,6-pentadeuterio-5-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTZCLMLSSAXLD-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












